Cas no 898413-43-9 (N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide)

N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide structure
898413-43-9 structure
Product Name:N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
CAS No:898413-43-9
MF:C21H20ClN3O3
MW:397.854804039001
CID:5482212
Update Time:2025-08-01

N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-(4-chlorophenyl)-N2-[1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-
    • N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
    • Inchi: 1S/C21H20ClN3O3/c22-15-6-9-16(10-7-15)23-19(26)20(27)24-17-8-5-13-2-1-11-25(18(13)12-17)21(28)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,23,26)(H,24,27)
    • InChI Key: ZFUCEDZWFQRCJX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Cl)C=C1)(=O)C(NC1=CC2=C(C=C1)CCCN2C(C1CC1)=O)=O

N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide Pricemore >>

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Additional information on N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Recent Advances in the Study of N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide (CAS: 898413-43-9)

The compound N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide (CAS: 898413-43-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, including multi-step organic reactions and computational modeling, to improve the yield and purity of the compound. These efforts have led to the development of more efficient synthetic routes, which are critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has demonstrated promising results in various in vitro and in vivo models. Specifically, it has shown potent inhibitory effects against certain kinase enzymes, which are implicated in a range of pathological conditions, including cancer and inflammatory diseases. Mechanistic studies have revealed that the compound binds to the ATP-binding site of these kinases, thereby disrupting their catalytic activity. This finding has significant implications for the development of targeted therapies.

Further investigations have explored the pharmacokinetic and pharmacodynamic properties of N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide. Preliminary data indicate that the compound exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further development. However, challenges such as potential off-target effects and toxicity profiles need to be addressed in subsequent studies. Researchers are currently employing advanced techniques, such as high-throughput screening and structure-activity relationship (SAR) analysis, to optimize the compound's selectivity and safety.

In conclusion, N'-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide represents a promising lead compound in the field of medicinal chemistry. Its unique structural attributes and potent biological activity make it a valuable subject for ongoing research. Future studies should focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and evaluating its efficacy in clinical settings. The continued exploration of this compound holds great potential for the development of novel therapeutic agents.

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